molecular formula C6H4ClN3 B13458139 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1513490-87-3

6-Chloro-[1,2,3]triazolo[1,5-a]pyridine

Cat. No.: B13458139
CAS No.: 1513490-87-3
M. Wt: 153.57 g/mol
InChI Key: OLAILGIXQJBZMT-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyridine core with a chlorine substituent at the 6-position. These compounds are valued for their versatility in synthetic chemistry and pharmacological applications, such as serving as intermediates for carbene metal complexes or exhibiting leishmanicidal activity . The chlorine substituent likely enhances electrophilicity and influences binding interactions in biological systems, akin to halogenated analogs like 7-bromo-[1,2,3]triazolo[1,5-a]pyridine .

Properties

CAS No.

1513490-87-3

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

6-chlorotriazolo[1,5-a]pyridine

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-6-3-8-9-10(6)4-5/h1-4H

InChI Key

OLAILGIXQJBZMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=N2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Industrial production methods typically involve large-scale synthesis using these or similar procedures, optimized for yield and purity.

Chemical Reactions Analysis

6-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens (chlorine, bromine), mercuric acetate, and various acids (sulfuric acid, acetic acid) . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Comparison with Isomeric Triazolopyridines

The triazolo[1,5-a]pyridine scaffold exists in isomeric forms ([1,2,3] vs. [1,2,4]), which significantly alter reactivity and applications:

Feature [1,2,3]Triazolo[1,5-a]pyridine Derivatives [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
Core Structure Fused triazole-pyridine Fused triazole-pyrimidine
Key Reactivity Expel N₂ to form carbene intermediates Participate in Biginelli-like multi-component reactions
Biological Activity Leishmanicidal (DNA interaction, ROS generation) Antitumor, antimicrobial
Synthetic Routes Azide-alkyne cycloaddition, Huisgen reaction Multi-component synthesis with aldehydes/amides

The [1,2,3]triazolo core’s ability to generate carbenes under transition metal catalysis distinguishes it from the [1,2,4]triazolo analogs, which are more commonly tailored for drug discovery via modular synthesis .

Substituent-Dependent Comparisons

Substituents on the triazolopyridine core modulate electronic, steric, and pharmacological properties:

Table 1: Substituent Effects in [1,2,3]Triazolo[1,5-a]pyridine Derivatives

Compound Substituent(s) Key Properties/Activities References
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine Br at 7-position Lab intermediate; used in Hiyama couplings
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine I at 7-position Versatile scaffold for fluorescent probes
4-(TBS)-4,5,6,7-tetrahydro derivative Silyl group at 4-position Stabilized conformation; ionic liquid applications
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine* Cl at 6-position Hypothesized enhanced electrophilicity and bioactivity Inferred

*Note: Direct data on 6-chloro-[1,2,3]triazolo[1,5-a]pyridine are extrapolated from analogs.

  • Halogen Substituents : Bromo and iodo derivatives are common intermediates for cross-coupling reactions (e.g., Hiyama, Suzuki) . Chloro derivatives may offer cost-effective alternatives with similar reactivity.
  • Hydrogenated Cores : Partially saturated derivatives (e.g., 4,5,6,7-tetrahydro) exhibit conformational stability and are used in ionic liquids for solar cells or metal ion extraction .

Pharmacological Activity Comparison

[1,2,3]Triazolo[1,5-a]pyridines:

  • Leishmanicidal Activity : Derivatives interact with DNA and induce ROS, disrupting parasite ergosterol biosynthesis (CYP51 inhibition) .
  • Neurological Applications : Partially hydrogenated analogs act as potassium channel modulators for nervous system disorders .

[1,2,4]Triazolo[1,5-a]pyrimidines:

  • Antitumor Activity: Derivatives like 2-amino-7-aryl variants inhibit tubulin polymerization (IC₅₀ = 0.12–8.34 μM) .
  • Antimicrobial Effects : Thiadiazole-containing hybrids show broad-spectrum activity .

[1,2,3]Triazolo[1,5-a]pyridines:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Used for 7-bromo and 7-iodo derivatives .
  • Thermal Huisgen Cycloaddition : Copper-free synthesis of tetrahydro derivatives .

[1,2,4]Triazolo[1,5-a]pyrimidines:

  • Multi-Component Reactions : One-pot synthesis with benzaldehydes, triazolediamines, and acetoacetamides .

Biological Activity

6-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Structural Overview

6-Chloro-[1,2,3]triazolo[1,5-a]pyridine features a fused triazole and pyridine ring system with a chlorine atom at the sixth position of the triazole ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in various therapeutic applications.

The compound demonstrates significant interactions with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor for enzymes such as Janus kinases and RORγt inverse agonists. This inhibition is crucial in modulating signaling pathways involved in cell proliferation and survival.
  • Cell Signaling Modulation : 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine influences critical cellular processes by modulating the ERK signaling pathway. This modulation leads to changes in phosphorylation levels of proteins involved in key cellular functions.

Antimicrobial Activity

Research indicates that 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine exhibits antimicrobial properties. It has been investigated for its potential as:

  • Antibacterial Agent : The compound has shown activity against various bacterial strains.
  • Antifungal and Antiviral Properties : Preliminary studies suggest potential efficacy against fungal and viral pathogens.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine against Cryptococcus neoformans, revealing promising results with lower IC50 values compared to standard treatments. The compound's mechanism was linked to its ability to disrupt cellular processes critical for pathogen survival .

In Vivo Studies

In vivo studies have demonstrated that derivatives of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine effectively eliminate Cryptosporidium parvum in culture systems. The compound exhibited rapid action compared to traditional treatments like nitazoxanide (NTZ), suggesting its potential as a new therapeutic agent for parasitic infections .

The biochemical properties of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine include:

  • High Bioavailability : Reports indicate good gastrointestinal absorption and blood-brain barrier permeability for related compounds.
  • Interaction with Biomolecules : The compound interacts with various biomolecules through specific binding interactions that inhibit enzyme activity by blocking active sites.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
5-Chloro-[1,2,3]triazolo[1,5-a]pyridineTriazolopyridineDifferent chlorine position; varied biological activity
6-Methyl-[1,2,3]triazolo[1,5-a]pyridineTriazolopyridineMethyl group instead of chlorine; distinct reactivity
8-Iodo-[1,2,4]triazolo[1,5-a]pyridineTriazolopyridineIodine substituent; altered electronic properties

This table illustrates the diversity among triazolopyridine compounds and highlights how variations in substituents can significantly influence biological activity.

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